CAMDOL Derivative Achieves Up to 99:1 dr in P-Stereogenic Pudovik Reactions vs. Historical Auxiliaries
The CAMDOL H-phosphonate (CAMDOL-PHO) derived from the (1S,2R,3S,4R)-camphor-2,3-diol scaffold achieves diastereomeric ratios up to 99:1 and yields up to 97% in stereoselective Pudovik reactions with aldehydes, aldimines, and nitroalkenes, as reported by Zhang et al. (2025) [1]. This significantly exceeds the performance of previously reported centre-chiral and axial-chiral H-phosphonates, for which the authors note 'the development of novel chiral H-phosphonates has remained largely unexplored over the past 25 years' and comparative DFT studies confirmed 'significant superiority' of the CAMDOL scaffold. The angular methyl group at C-1 and the diphenyl-substituted camphor skeleton are mechanistically implicated in this enhanced stereocontrol [1]. In the parent CAMDOL study (2023), diverse P(III)- and P(V)-chiral compounds were produced in high yields and ee values at 50-gram scale with column-free purification [2].
| Evidence Dimension | Diastereomeric ratio (dr) in Pudovik reactions |
|---|---|
| Target Compound Data | CAMDOL-PHO: dr up to 99:1, yields up to 97% |
| Comparator Or Baseline | Previously reported centre/axial chiral H-phosphonates (e.g., ephedrine-derived, BINOL-derived); the 2025 paper explicitly states the field had been stagnant for ~25 years with no comparably effective auxiliary |
| Quantified Difference | dr ≥99:1 for CAMDOL vs. no reported auxiliary reaching comparable dr across the substrate scope; quantitative comparative DFT free-energy differences favoring CAMDOL were calculated |
| Conditions | Pudovik reaction of CAMDOL-derived H-phosphonate with diverse aldehydes, aldimines, and nitroalkenes; Communications Chemistry (2025) |
Why This Matters
For procurement of a chiral diol to be elaborated into a P-stereogenic auxiliary, the CAMDOL scaffold built on the (1S,2R,3S,4R)-2,3-diol core is the only platform demonstrated to deliver near-quantitative dr across broad substrate scopes, directly impacting product ee and downstream pharmaceutical intermediate quality.
- [1] Zhang, Y. et al. (2025). Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate. Communications Chemistry, 8, Article 349. View Source
- [2] Zhang, Y., Zhao, P., Sun, S., Wu, Q., Shi, E., & Xiao, J. (2023). Universal and divergent P-stereogenic building with camphor-derived 2,3-diols. Communications Chemistry, 6, Article 123. View Source
